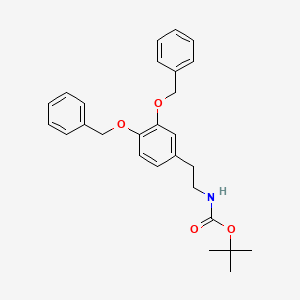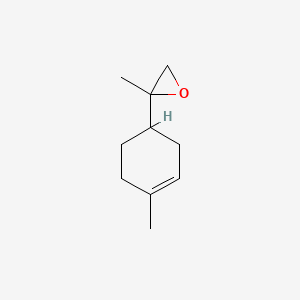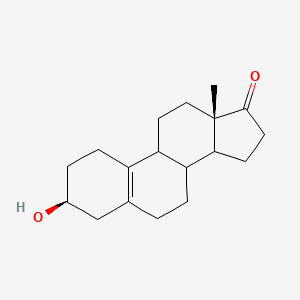
Estr-5(10)-ene-3Beta-ol-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estr-5(10)-ene-3Beta-ol-17-one is a steroid compound characterized by its unique structure, which includes a double bond between carbon atoms 5 and 10, a hydroxyl group at the 3-beta position, and a ketone group at the 17 position. This compound is a derivative of estrane and plays a significant role in the biosynthesis of estrogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estr-5(10)-ene-3Beta-ol-17-one can be synthesized through various methods. One common approach involves starting from estr-5(10)-ene-3,17-dione. The synthesis typically involves protecting the 3-keto group with ethyl orthoformate to form 3-ethoxy-3,5-dien-estr-17-one. This intermediate is then reacted with methyllithium followed by a mild hydrolytic procedure to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of specific catalysts and solvents, as well as controlled reaction temperatures and times, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Estr-5(10)-ene-3Beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estr-4-ene-3,17-dione, while reduction can produce 17-beta-hydroxyestr-5(10)-en-3-one .
Scientific Research Applications
Estr-5(10)-ene-3Beta-ol-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives.
Biology: The compound is studied for its role in estrogen biosynthesis and metabolism.
Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is utilized in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of Estr-5(10)-ene-3Beta-ol-17-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for aromatase, an enzyme that converts androgens to estrogens. This conversion is crucial for maintaining hormonal balance and regulating various physiological processes .
Comparison with Similar Compounds
Estr-5(10)-ene-3Beta-ol-17-one can be compared with other similar steroid compounds, such as:
Estr-4-ene-3,17-dione: Lacks the hydroxyl group at the 3-beta position.
17-beta-hydroxyestr-5(10)-en-3-one: Has a hydroxyl group at the 17 position instead of a ketone group
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H26O2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(3S,13S)-3-hydroxy-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-16,19H,2-10H2,1H3/t12-,14?,15?,16?,18-/m0/s1 |
InChI Key |
MCCNZRZZXGNXNF-OPXQDIIFSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3CC[C@@H](C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


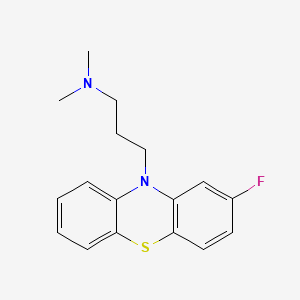

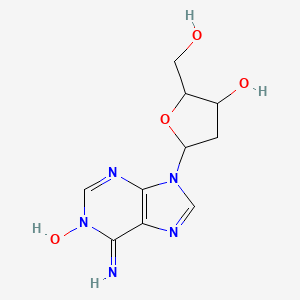
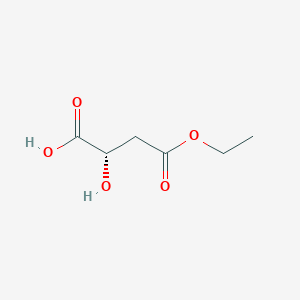
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
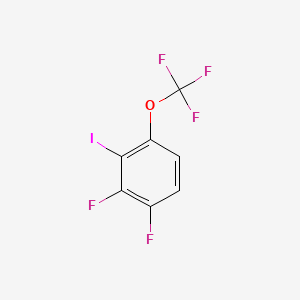
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
